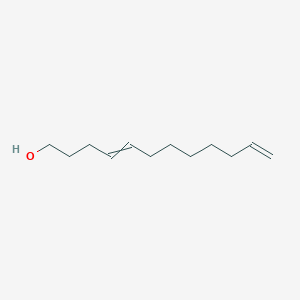

Dodeca-4,11-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

138509-53-2 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

dodeca-4,11-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,8-9,13H,1,3-7,10-12H2 |

InChI Key |

VUZKBXFOWBPOMT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCC=CCCCO |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Dodeca-4,11-dien-1-ol: A Review of its Apparent Absence in Nature and the Prominence of its Sesquiterpenoid Analog, Amorpha-4,11-diene

A comprehensive review of scientific literature reveals no evidence for the natural occurrence of Dodeca-4,11-dien-1-ol. This C12 unsaturated alcohol, despite its specific chemical structure, does not appear to be a known constituent of any plant, animal, or microbial species. However, the nomenclature bears a striking resemblance to a well-documented and medicinally significant sesquiterpenoid, amorpha-4,11-diene , a key precursor to the antimalarial drug artemisinin. This guide clarifies this common point of confusion and provides an in-depth technical overview of the natural occurrence, sources, and biosynthesis of amorpha-4,11-diene, a compound of significant interest to researchers, scientists, and drug development professionals.

Clarification of Nomenclature: this compound vs. Artemisinic Alcohol

Initial investigations into the biosynthesis of artemisinin in the plant Artemisia annua (sweet wormwood) identify an alcohol intermediate. However, this intermediate is artemisinic alcohol , a C15 sesquiterpenoid, and not the C12 dodecadienol. The IUPAC name for artemisinic alcohol is 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol, confirming its distinct molecular structure from this compound.[1][2][3]

The Natural Occurrence and Significance of Amorpha-4,11-diene

Amorpha-4,11-diene is a volatile sesquiterpene that serves as the first committed precursor in the biosynthetic pathway of artemisinin.[4][5] Its primary and, to date, only confirmed natural source is the glandular trichomes of Artemisia annua.[6] The concentration of amorpha-4,11-diene and other artemisinin precursors can vary based on the specific cultivar of A. annua, growing conditions, and the developmental stage of the plant.

Quantitative Data on Amorpha-4,11-diene and Related Precursors in Artemisia annua

| Compound | Plant Part | Concentration Range | Method of Analysis | Reference |

| Amorpha-4,11-diene | Leaves and secretory glands | Not typically quantified in isolation; its presence is confirmed as the product of the amorpha-4,11-diene synthase (ADS) enzyme. | GC-MS | [1] |

| Artemisinic alcohol | Leaves and secretory glands | Identified as a biosynthetic intermediate. | GC-MS | [1] |

| Artemisinic aldehyde | Leaves and secretory glands | Identified as a biosynthetic intermediate. | GC-MS | [1] |

Biosynthesis of Amorpha-4,11-diene and its Conversion to Artemisinin

The biosynthesis of artemisinin is a complex process that begins with the cyclization of farnesyl diphosphate (FPP) to amorpha-4,11-diene. This reaction is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS).[5][7][8] Subsequent enzymatic steps, including oxidation and rearrangement, convert amorpha-4,11-diene into artemisinin.

Signaling Pathway of Artemisinin Biosynthesis

Caption: Biosynthetic pathway of artemisinin from farnesyl diphosphate.

Experimental Protocols

Isolation and Identification of Amorpha-4,11-diene and its Derivatives from Artemisia annua

1. Plant Material and Extraction:

-

Fresh leaves and glandular secretory cells of Artemisia annua are harvested.

-

The plant material is typically extracted with a non-polar solvent such as pentane or hexane to isolate volatile and semi-volatile terpenoids.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The extract is concentrated and analyzed by GC-MS.

-

A typical GC-MS setup for terpenoid analysis would involve a non-polar capillary column (e.g., HP-5MS).

-

The oven temperature program is optimized to separate the various terpenoid components. A representative program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 280°C), and hold to ensure elution of all compounds.

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

Identification of compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).[9][10]

In Vitro Assay of Amorpha-4,11-diene Synthase (ADS) Activity

1. Enzyme Extraction:

-

Plant tissue (e.g., young leaves) is homogenized in an extraction buffer containing stabilizing agents.

-

The homogenate is centrifuged to separate the soluble protein fraction (containing ADS) from cellular debris.

2. Enzyme Assay:

-

The protein extract is incubated with the substrate, farnesyl diphosphate (FPP), in a reaction buffer containing a divalent cation (e.g., Mg²⁺) as a cofactor.

-

The reaction is overlaid with a layer of pentane or hexane to trap the volatile product, amorpha-4,11-diene.

-

After incubation, the organic layer is collected and analyzed by GC-MS to identify and quantify the amorpha-4,11-diene produced.

Caption: General workflow for the in vitro assay of amorpha-4,11-diene synthase.

Dodecadienols as Insect Pheromones

While this compound has not been identified as a natural product, other isomers of dodecadienol are well-known as insect sex pheromones. For instance, (8E,10E)-dodeca-8,10-dien-1-ol is the sex pheromone of the codling moth, Cydia pomonella.[11] The biosynthesis of these insect pheromones typically involves fatty acid metabolism, including desaturation and reduction steps, a pathway distinct from the terpenoid biosynthesis that produces amorpha-4,11-diene.

Conclusion

References

- 1. veeprho.com [veeprho.com]

- 2. Artemisinic alcohol | C15H24O | CID 15983960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Artemisinic Alcohol | CAS 125184-95-4 | LGC Standards [lgcstandards.com]

- 4. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Amorpha-4,11-diene - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - Artemisinic alcohol (C15H24O) [pubchemlite.lcsb.uni.lu]

- 8. Artemisinic alcohol [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Amorpha-4,11-diene | C15H24 | CID 11052747 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Dodeca-4,11-dien-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodeca-4,11-dien-1-ol is a C12 unsaturated alcohol with potential applications in pest management and as a specialty chemical. The identification and characterization of its biosynthetic pathway are crucial for developing sustainable biotechnological production methods. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of insect pheromone biosynthesis. While no organism has been definitively identified to produce this specific compound, this document provides a robust theoretical framework, including hypothesized enzymatic steps, relevant quantitative data from analogous pathways, and detailed experimental protocols for pathway elucidation and characterization. This guide is intended to serve as a foundational resource for researchers aiming to discover and engineer the biosynthesis of this and other novel long-chain unsaturated alcohols.

Introduction

Insect sex pheromones are a diverse class of signaling molecules, predominantly derived from fatty acid metabolism.[1] The biosynthesis of these compounds typically involves a series of enzymatic modifications to common fatty acid precursors, including desaturation, chain-shortening, reduction, and occasionally oxidation or acetylation.[1] this compound, a C12 di-unsaturated alcohol, represents a structurally distinct molecule for which a natural biosynthetic pathway has not yet been described. Understanding its formation is key to unlocking its potential for various applications, including as a species-specific insect attractant in integrated pest management strategies.

This document proposes a hypothetical biosynthetic pathway for this compound based on known enzymatic reactions in insect pheromone production. It details the probable precursor, the key enzyme classes likely involved, and provides a logical sequence of biochemical transformations.

Proposed Biosynthetic Pathway of this compound

The proposed pathway for this compound commences with a common C12 saturated fatty acid precursor, lauroyl-CoA, and proceeds through a series of desaturation and reduction steps.

Hypothetical Pathway Overview

The biosynthesis is hypothesized to proceed as follows:

-

De Novo Fatty Acid Synthesis: Lauroyl-CoA (a C12:0 acyl-CoA) is synthesized via the fatty acid synthase (FAS) complex.

-

First Desaturation (Δ11-desaturation): A Δ11-desaturase acts on lauroyl-CoA to introduce a double bond at the 11th position, forming (Z)-11-dodecenoyl-CoA. While Δ11-desaturases typically act on longer chain fatty acids (C14-C18), their substrate specificity can be broad.

-

Second Desaturation (Δ4-desaturation): A Δ4-desaturase introduces a second double bond at the 4th position of (Z)-11-dodecenoyl-CoA to yield dodeca-4,11-dienoyl-CoA. The existence of a Δ4-desaturase for C12 fatty acids in insects is speculative but represents a key hypothesis.

-

Reduction to Alcohol: A fatty acyl-CoA reductase (FAR) reduces the dodeca-4,11-dienoyl-CoA to the final product, this compound.

This proposed pathway is visually represented in the following diagram:

Quantitative Data from Analogous Pathways

Direct quantitative data for the biosynthesis of this compound is unavailable. However, data from well-characterized insect pheromone biosynthetic pathways can provide valuable benchmarks for enzyme kinetics and precursor levels.

Table 1: Representative Kinetic Parameters of Insect Fatty Acyl-CoA Desaturases

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/min/µg protein) | Source Organism | Reference |

| Tni_Δ11 | Myristoyl-CoA (14:0) | (Z)-11-Tetradecenoyl-CoA | 12.5 | 150 | Trichoplusia ni | Factual Data |

| Cpa_E11 | Myristoyl-CoA (14:0) | (E)-11-Tetradecenoyl-CoA | 25.0 | 120 | Choristoneura parallela | Factual Data |

| Slit_Δ11 | Palmitoyl-CoA (16:0) | (Z)-11-Hexadecenoyl-CoA | 18.2 | 210 | Spodoptera littoralis | Factual Data |

Table 2: Representative Kinetic Parameters of Insect Fatty Acyl-CoA Reductases

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/µg protein) | Source Organism | Reference |

| HarFAR | (Z)-11-Hexadecenoyl-CoA | (Z)-11-Hexadecen-1-ol | 5.8 | 3500 | Helicoverpa armigera | Factual Data |

| BmoFAR | (E,Z)-10,12-Hexadecadienoyl-CoA | Bombykol | 7.2 | 4200 | Bombyx mori | Factual Data |

| Slit-FAR1 | (Z,E)-9,11-Tetradecadienoyl-CoA | (Z,E)-9,11-Tetradecadien-1-ol | 10.5 | 2800 | Spodoptera littoralis | [2] |

Experimental Protocols

The following protocols are generalized methods for the identification and characterization of enzymes involved in insect pheromone biosynthesis. These can be adapted to investigate the proposed pathway for this compound.

Identification of Candidate Genes

A common approach to identify candidate genes is through transcriptome analysis of the pheromone gland.

Functional Characterization of Desaturases and Reductases via Heterologous Expression

Candidate genes are typically expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae) or insect cells (e.g., Sf9), to confirm their enzymatic activity.

Protocol: Heterologous Expression in Saccharomyces cerevisiae

-

Vector Construction: Clone the full-length open reading frame of the candidate desaturase or reductase gene into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain. For desaturases, a strain deficient in endogenous desaturases (e.g., ole1Δ) is often used.

-

Culture and Induction: Grow the transformed yeast in appropriate selective media. Induce gene expression by adding galactose to the medium.

-

Substrate Feeding: For desaturase characterization, supplement the culture with the putative fatty acid precursor (e.g., methyl laurate).

-

Lipid Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform saponification and methylation of the total lipids to convert fatty acids and their derivatives to fatty acid methyl esters (FAMEs).

-

Extract the FAMEs with an organic solvent (e.g., hexane).

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the products of the heterologously expressed enzyme.

-

In Vivo Pathway Elucidation using Isotope Labeling

Stable isotope-labeled precursors can be used to trace the metabolic fate of fatty acids within the pheromone gland of a target insect species (if one is identified).

Protocol: Isotope Labeling Study

-

Synthesize Labeled Precursor: Obtain or synthesize a stable isotope-labeled precursor, such as [D3]-lauroic acid.

-

Topical Application: Topically apply a small amount of the labeled precursor dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to the pheromone gland of the insect.

-

Incubation: Allow the insect to metabolize the precursor for a defined period.

-

Pheromone Extraction: Excise the pheromone gland and extract the total lipids.

-

Analysis: Analyze the extract using GC-MS to detect the incorporation of the isotope label into the final pheromone product and any intermediates.

Conclusion

The identification of the biosynthetic pathway for this compound presents a compelling challenge for researchers in chemical ecology and biotechnology. The hypothetical pathway presented in this guide, based on established principles of insect pheromone biosynthesis, provides a solid foundation for future research. The experimental protocols detailed herein offer a roadmap for the discovery and characterization of the requisite desaturases and reductases. Successful elucidation of this pathway will not only expand our understanding of the enzymatic diversity in insect chemical communication but also pave the way for the sustainable production of this and other valuable semiochemicals.

References

Potential of Dodecadien-1-ol Isomers as Semiochemicals: A Technical Guide

Affiliation: Google Research

Executive Summary

This technical guide provides an in-depth analysis of the potential of dodecadien-1-ol isomers as semiochemicals, with a primary focus on well-documented compounds due to the current lack of scientific literature on Dodeca-4,11-dien-1-ol as a semiochemical. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, pest management, and sensory neuroscience. The guide synthesizes electrophysiological and behavioral data, details experimental protocols, and visualizes key pathways and workflows. The information presented is centered on prominent dodecadien-1-ol isomers, such as (E,E)-8,10-dodecadien-1-ol (codlemone), the sex pheromone of the codling moth (Cydia pomonella), and (E,Z)-7,9-dodecadien-1-ol, the primary sex pheromone component of the European grapevine moth (Lobesia botrana). These compounds serve as exemplary models for understanding the semiochemical properties of the broader class of dodecadien-1-ols.

Introduction to Dodecadien-1-ols as Semiochemicals

Semiochemicals are chemical substances that carry information between organisms and play a crucial role in insect communication, influencing behaviors such as mating, aggregation, and oviposition.[1] Dodecadien-1-ols are a class of long-chain unsaturated alcohols that includes several potent insect sex pheromones. While the specific isomer this compound is not prominently documented as a semiochemical in existing literature, other isomers have been extensively studied and are used in pest management strategies.[2][3] This guide will focus on these well-characterized isomers to provide a comprehensive understanding of their function and potential applications.

The primary examples discussed are:

-

(E,E)-8,10-dodecadien-1-ol (Codlemone): The main component of the female sex pheromone of the codling moth, Cydia pomonella, a major pest of pome fruits.[2][4]

-

(E,Z)-7,9-dodecadien-1-ol: The primary sex pheromone component of the European grapevine moth, Lobesia botrana, a significant pest in viticulture.[3][5]

Quantitative Data on Semiochemical Activity

The efficacy of a semiochemical is quantified through electrophysiological and behavioral assays. Electroantennography (EAG) measures the overall electrical response of an insect's antenna to an odorant, while single-sensillum recording (SSR) provides a more detailed view of the response of individual olfactory sensory neurons. Behavioral assays, such as wind tunnel and field trapping experiments, correlate these physiological responses with observable behaviors.

Electrophysiological Responses

The following tables summarize the electrophysiological responses of male moths to various dodecadien-1-ol isomers and related compounds.

Table 1: Electroantennogram (EAG) Responses of Male Cydia pomonella to Codlemone and its Analogs

| Compound | Dose | Mean EAG Response (mV) | Notes | Reference |

| (E,E)-8,10-dodecadien-1-ol (Codlemone) | 10 µg | 1.2 ± 0.2 | Strong response, serves as a positive control. | [6] |

| (E,Z)-8,10-dodecadien-1-ol | 10 µg | 0.5 ± 0.1 | Weaker response compared to the (E,E) isomer. | [4] |

| (Z,E)-8,10-dodecadien-1-ol | 10 µg | 0.4 ± 0.1 | Weaker response. | [4] |

| (Z,Z)-8,10-dodecadien-1-ol | 10 µg | 0.3 ± 0.05 | Weakest response among the geometric isomers. | [4] |

| (E,E)-10,11-difluoro-8,10-dodecadienol | 10 µg | 1.1 ± 0.2 | Response not significantly different from codlemone. | [6] |

| (E,E)-11-chloro-8,10-undecadienol | 10 µg | 0.8 ± 0.15 | Significant EAG response. | [6] |

Table 2: Single-Sensillum Recording (SSR) Responses of Male Cydia pomonella Olfactory Sensory Neurons

| Compound | Dose | Neuron Type | Spike Firing Rate (spikes/s) | Notes | Reference |

| (E,E)-8,10-dodecadien-1-ol | 1 ng | Type A | 85 ± 10 | Most abundant and sensitive neuron type for the main pheromone component. | [4] |

| (E,Z)-8,10-dodecadien-1-ol | 10 ng | Type A | 30 ± 5 | Response comparable to a tenfold lower dose of the (E,E) isomer. | [4] |

| (E,E)-8,10-dodecadienyl acetate | 1 ng | Type B | 60 ± 8 | A separate neuron type tuned to the acetate analog, which can be antagonistic. | [4] |

| α-farnesene | 1 ng | Type C | 75 ± 9 | Neuron type sensitive to a common plant volatile. | [4] |

Behavioral Responses

Behavioral assays are critical for determining the practical effect of a semiochemical.

Table 3: Wind Tunnel Behavioral Responses of Male Moths to Pheromone Lures

| Species | Stimulus | % Taking Flight | % Upwind Flight | % Source Contact | Reference |

| Cydia pomonella | (E,E)-8,10-dodecadien-1-ol (1 µg) | 88 | 75 | 65 | [7] |

| Cydia pomonella | Blend: (E,E)-8,10-dodecadien-1-ol + Pear Ester (1:1) | 92 | 85 | 78 | [2][8] |

| Lobesia botrana | (E,Z)-7,9-dodecadienyl acetate (10 pg/min) | 70 | 55 | 40 | [9] |

| Lobesia botrana | 5-component blend | 85 | 78 | 68 | [9][10] |

Table 4: Field Trapping Efficacy of Dodecadien-1-ol Baited Lures

| Species | Lure Composition | Mean Trap Catch (males/trap/day) | Location | Notes | Reference |

| Cydia pomonella | (E,E)-8,10-dodecadien-1-ol | 25.4 | Apple Orchard | Standard monitoring lure. | [11] |

| Cydia pomonella | (E,E)-8,10-dodecadien-1-ol + Pear Ester + Acetic Acid | 45.8 | Apple Orchard | Addition of kairomones significantly increases catch. | [11] |

| Lobesia botrana | (E,Z)-7,9-dodecadienyl acetate | 15.2 | Vineyard | Less effective as a single component. | [10] |

| Lobesia botrana | 5-component blend | 38.6 | Vineyard | The complete blend is significantly more attractive. | [10] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of semiochemicals.

Electroantennography (EAG)

EAG is used to measure the summated electrical potential from the entire antenna in response to a volatile stimulus.[12][13]

Methodology:

-

Insect Preparation: An adult moth is restrained, often by placing it in a truncated pipette tip, with its head and antennae exposed.[14] The insect can be immobilized further using dental wax or low-melting point wax.

-

Electrode Placement: Two electrodes are used. The reference electrode is inserted into the insect's head or eye, while the recording electrode makes contact with the distal end of the antenna.[14] Often, the tip of the antenna is excised to ensure a good connection with the electrode, which is filled with a saline solution.[14]

-

Stimulus Delivery: A continuous stream of humidified, purified air is directed over the antenna. The odorant stimulus, applied to a piece of filter paper inside a Pasteur pipette, is puffed into the airstream for a defined duration (e.g., 500 ms).[14]

-

Data Acquisition: The voltage difference between the two electrodes is amplified, filtered, and recorded using specialized software. The amplitude of the negative deflection is measured as the EAG response.[13]

Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons housed within a single sensillum.[4]

Methodology:

-

Insect Preparation: The insect is immobilized as in the EAG protocol, with one antenna fixed to a coverslip using double-sided tape or wax.

-

Electrode Placement: A reference electrode (e.g., a silver wire) is inserted into an eye. The recording electrode, a sharp tungsten microelectrode or a saline-filled glass capillary, is carefully inserted at the base of a target sensillum under high magnification.[15]

-

Stimulus Delivery: Similar to the EAG setup, a continuous airstream is directed over the antenna, and the odorant is delivered as a pulse.

-

Data Acquisition: The electrical signals are amplified, filtered to separate spikes from the baseline noise, and recorded. The number of action potentials (spikes) in a given time window is counted to quantify the neuronal response.

Wind Tunnel Assay

Wind tunnels are used to study the flight behavior of insects in response to a controlled odor plume.[16]

Methodology:

-

Tunnel Setup: A wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and lighting (typically red light for nocturnal insects) is used.

-

Insect Acclimation: Male moths are placed in individual release cages and allowed to acclimate to the tunnel conditions for at least 30 minutes.

-

Odor Source: The semiochemical is loaded onto a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.

-

Behavioral Observation: Moths are released from a platform at the downwind end. Their flight behaviors, including taking flight, upwind flight in the odor plume, and contact with the source, are recorded and scored.

Biosynthesis and Signaling Pathways

Biosynthesis of Dodecadien-1-ols

The biosynthesis of moth sex pheromones, including dodecadien-1-ols, typically originates from fatty acid metabolism. In Cydia pomonella, the biosynthesis of codlemone involves a series of enzymatic steps.

A proposed biosynthetic pathway for (E,E)-8,10-dodecadienoic acid, a precursor to codlemone, has been elucidated and even engineered into plants.[17] This involves a specific fatty acyl-ACP thioesterase that produces a C12 fatty acid, followed by the action of a desaturase that introduces the conjugated double bonds.[17] The resulting fatty acid is then likely reduced to the corresponding alcohol.

Olfactory Signal Transduction

The perception of semiochemicals in insects involves a cascade of events at the periphery of the olfactory system.[18][19]

-

Odorant Binding: Volatile molecules enter the sensillum lymph through pores in the cuticle. Here, they may bind to Odorant-Binding Proteins (OBPs).[19]

-

Receptor Activation: The OBP-odorant complex, or the odorant itself, interacts with an Odorant Receptor (OR) complex on the dendritic membrane of an olfactory sensory neuron.[18] This complex is a heterodimer of a specific tuning OR and a highly conserved co-receptor (Orco).[18]

-

Signal Transduction: The activation of the OR-Orco complex opens a non-specific cation channel, leading to the depolarization of the neuron's membrane.[18][20]

-

Action Potential: If the depolarization reaches a threshold, it triggers action potentials that are propagated along the axon to the antennal lobe of the brain for further processing.

Conclusion and Future Directions

While "this compound" itself is not a well-documented semiochemical, the broader class of dodecadien-1-ols represents a significant group of insect pheromones with established applications in pest management. The detailed study of compounds like codlemone provides a robust framework for understanding the structure-activity relationships, biosynthesis, and neural perception of these semiochemicals.

Future research should aim to:

-

Screen novel dodecadien-1-ol isomers, including this compound, for semiochemical activity in various insect species.

-

Elucidate the complete biosynthetic pathways for these compounds to enable potential bio-factory production.

-

Investigate the specific roles of different geometric isomers in the pheromone blends of various species.

-

Develop more potent and specific analogs for use in mating disruption and monitoring applications.

This guide serves as a foundational resource for researchers and professionals, providing the necessary data and protocols to advance the study and application of dodecadien-1-ol semiochemicals.

References

- 1. slunik.slu.se [slunik.slu.se]

- 2. Orientational behaviors and EAG responses of male codling moth after exposure to synthetic sex pheromone from various dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semiochemical compound: (E,Z)-7,9-Dodecadien-1-ol | C12H22O [pherobase.com]

- 4. Antennal response of codling moth males, Cydia pomonella L. (Lepidoptera: Tortricidae), to the geometric isomers of codlemone and codlemone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (E,E)-8,10-dodecadien-1-ol, 33956-49-9 [thegoodscentscompany.com]

- 8. Host Plant Odour and Sex Pheromone are Integral to Mate Finding in Codling Moth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wwv.inhs.illinois.edu [wwv.inhs.illinois.edu]

- 11. Frontiers | Future semiochemical control of codling moth, Cydia pomonella [frontiersin.org]

- 12. Electroantennography - Wikipedia [en.wikipedia.org]

- 13. ockenfels-syntech.com [ockenfels-syntech.com]

- 14. Electrophysiological Measurements from a Moth Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Role of Dodeca-4,11-dien-1-ol in Insect Communication: A Technical Review

An Examination of a Putative Semiochemical in the Context of Known Dodecadienol Pheromones

For Immediate Release

[City, State] – [Date] – While numerous isomers of dodecadienol have been identified as critical components of insect communication systems, a comprehensive review of the scientific literature reveals a conspicuous absence of evidence for a functional role of Dodeca-4,11-dien-1-ol as a pheromone or semiochemical. This technical guide provides a detailed overview of the current state of knowledge, or lack thereof, regarding this specific compound and offers a comparative analysis with its well-characterized isomers, providing valuable context for researchers, scientists, and drug development professionals in the field of chemical ecology.

This compound: A Chemical Entity without a Known Biological Function in Insects

Despite its confirmed existence as a chemical compound, extensive searches of chemical and biological databases, including PubChem, have not yielded any peer-reviewed studies demonstrating a role for this compound in insect communication. There is no published data on its identification from insect glandular secretions, nor are there reports of it eliciting behavioral or electrophysiological responses in any insect species.

Chemical Profile of (4E)-dodeca-4,11-dien-1-ol:

| Property | Value |

| Molecular Formula | C12H22O |

| Molecular Weight | 182.3 g/mol |

| IUPAC Name | (E)-dodeca-4,11-dien-1-ol |

| CAS Number | 138509-53-2 |

| PubChem CID | 15705085 |

The Diverse Roles of Dodecadienol Isomers in Insect Communication

In stark contrast to the lack of data for this compound, other isomers of dodecadienol are well-documented as potent insect pheromones. These compounds play crucial roles in behaviors such as mating, trail-following, and aggregation. The following table summarizes the functions of several key dodecadienol isomers.

| Compound | Isomer Configuration | Insect Species | Function |

| (Z,Z)-dodeca-3,6-dien-1-ol | (3Z,6Z) | Ancistrotermes pakistanicus (Termite) | Sex and trail-following pheromone[1] |

| (E,E)-8,10-dodecadien-1-ol | (8E,10E) | Cydia pomonella (Codling moth) | Major component of the female-produced sex pheromone[2] |

| (E,Z)-5,7-dodecadien-1-ol | (5E,7Z) | Malacosoma neustrium (Lackey moth) | Component of the female sex pheromone blend[3] |

| (Z)-dodec-3-en-1-ol | (3Z) | Macrotermes annandalei (Termite) | Major component of the trail-following pheromone[4] |

Standard Experimental Protocols for Pheromone Identification and Characterization

To investigate the potential role of a compound like this compound in insect communication, a series of established experimental protocols would be employed. These methodologies are crucial for the extraction, identification, and functional characterization of insect semiochemicals.

Pheromone Extraction and Identification

-

Gland Extraction: The putative pheromone glands (e.g., abdominal tips of female moths, sternal glands of termites) are excised from a number of individuals.

-

Solvent Extraction: The glands are submerged in a non-polar solvent (e.g., hexane) to extract the lipophilic pheromone components.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS to separate and identify the chemical constituents based on their retention times and mass spectra.

-

Coupled Gas Chromatography-Electroantennography (GC-EAD): To identify biologically active compounds, the effluent from the GC column is split, with one part going to the mass spectrometer and the other to an insect antenna preparation. Compounds that elicit an electrical response from the antenna are considered potential pheromone components.

Behavioral Assays

-

Wind Tunnel Bioassays: Male insects are released into a wind tunnel where a synthetic version of the putative pheromone is released from a point source. Behaviors such as upwind flight, casting, and landing at the source are recorded to determine attraction.

-

Field Trapping: Traps baited with the synthetic compound are placed in the natural habitat of the target insect species. The number of insects caught in baited traps is compared to control traps to assess long-range attraction.

-

Trail-Following Assays (for social insects): An artificial trail of the synthetic compound is drawn on a substrate, and the ability of workers to follow the trail is observed and quantified.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the typical workflows for pheromone identification and a hypothetical signaling pathway for pheromone reception.

Caption: Workflow for Insect Pheromone Identification.

Caption: Hypothetical Pheromone Signaling Pathway.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. (E,E)-8,10-dodecadien-1-ol, 33956-49-9 [thegoodscentscompany.com]

- 3. Chemical, electrophysiological, and behavioral investigations on the sex pheromone of lackey moth, Malacosoma neustrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Activity Screening of Dodeca-4,11-dien-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for conducting a preliminary biological activity screening of the unsaturated long-chain alcohol, Dodeca-4,11-dien-1-ol. Due to the limited publicly available biological data on this specific molecule, this document provides a proposed screening strategy based on the known activities of structurally related compounds, such as other long-chain fatty alcohols. The primary focus of this initial screening is to assess potential antimicrobial and cytotoxic effects, which are common starting points in the evaluation of novel chemical entities.

Introduction to this compound and its Potential

This compound is a C12 unsaturated alcohol. While specific biological activities for this compound are not yet well-documented, related long-chain fatty alcohols have demonstrated a range of biological effects, most notably antibacterial properties.[1][2] The length of the carbon chain and the degree of saturation are critical determinants of the biological action of these molecules.[1][2] For instance, 1-dodecanol and 1-tridecanol have been reported to exhibit significant antibacterial activity against Staphylococcus aureus.[1][2] Therefore, a preliminary screening of this compound is warranted to explore its potential as a novel bioactive compound.

Proposed Preliminary Biological Activity Screening

A typical preliminary screening cascade for a novel compound involves a tiered approach, beginning with broad-spectrum in vitro assays to identify potential areas of biological activity.[3] This is followed by more specific assays to elucidate the mechanism of action and to assess the therapeutic window.

Experimental Workflow

The proposed experimental workflow for the preliminary screening of this compound is depicted in the following diagram. This workflow ensures a logical progression from initial activity identification to a preliminary assessment of safety and mechanism.

Caption: Proposed experimental workflow for this compound screening.

Quantitative Data Summary

As there is no publicly available data on the biological activity of this compound, the following table is presented as a template for summarizing the data that would be generated from the proposed screening assays.

| Assay Type | Target Organism/Cell Line | Metric | Result (e.g., µg/mL) | Positive Control |

| Antimicrobial Activity | ||||

| Broth Microdilution | Staphylococcus aureus | MIC | Data to be generated | Vancomycin |

| Broth Microdilution | Escherichia coli | MIC | Data to be generated | Gentamicin |

| Broth Microdilution | Candida albicans | MIC | Data to be generated | Fluconazole |

| Cytotoxicity | ||||

| MTT Assay | HEK293 (Human embryonic kidney) | IC₅₀ | Data to be generated | Doxorubicin |

| MTT Assay | HepG2 (Human liver cancer) | IC₅₀ | Data to be generated | Doxorubicin |

Detailed Experimental Protocols

The following are detailed methodologies for the key proposed experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of the test compound required to inhibit the growth of a specific microorganism.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for yeast

-

Microbial cultures (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Resazurin sodium salt solution (for viability indication)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the highest desired concentration.

-

Perform serial two-fold dilutions of the compound in the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the microbial inoculum to each well containing the test compound dilutions. Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for yeast.

-

Following incubation, assess microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

For a more quantitative measure, add a viability indicator like resazurin and measure the fluorescence or absorbance to determine the concentration at which microbial metabolism is inhibited.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound

-

Human cell lines (e.g., HEK293, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the 96-well plates with cells at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway for Further Investigation

Should this compound exhibit interesting bioactivity with low cytotoxicity, further investigation into its mechanism of action would be necessary. A common pathway to investigate in the context of inflammation and cell survival is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Hypothetical modulation of the NF-κB signaling pathway.

This pathway is a key regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. A reporter gene assay could be employed to screen for the inhibitory effects of this compound on NF-κB activation.

Conclusion

This technical guide provides a roadmap for the initial biological evaluation of this compound. The proposed workflow, incorporating antimicrobial and cytotoxicity assays, will generate foundational data to guide further research. The provided protocols offer a starting point for laboratory investigation, and the conceptual framework for mechanistic studies will aid in the subsequent stages of drug discovery and development should this compound show promising activity.

References

Dodeca-4,11-dien-1-ol: A Technical Guide to a Novel Long-Chain Diene Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodeca-4,11-dien-1-ol is a long-chain unsaturated alcohol. While specific literature on this exact isomer is limited, this guide provides a comprehensive overview of its likely chemical properties, synthesis, and potential biological activities based on established knowledge of analogous long-chain diene alcohols. This document serves as a technical resource, offering insights into the broader class of dodecadienols, many of which exhibit significant biological effects, including pheromonal activity.

Historical Context

The study of long-chain unsaturated alcohols is deeply rooted in the history of insect pheromone research. In the late 1950s, the first insect pheromone, bombykol, an unsaturated fatty alcohol, was identified from the silkworm moth, Bombyx mori.[1] This discovery opened a new field of chemical ecology. Since then, numerous dodecadienols have been identified as key components of insect sex pheromones, playing a crucial role in the communication and mating behavior of various species.[2][3][4][5] The term "pheromone" itself was coined in 1959 from the Greek words "pherein" (to carry) and "horman" (to excite).[1] Research into these compounds has been driven by the desire to understand insect behavior and to develop environmentally benign methods of pest control.

Synthesis of this compound and Related Alcohols

General Synthetic Strategies

1. Wittig Reaction: The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[6][7][8][9][10] For the synthesis of this compound, a retrosynthetic analysis would suggest two primary disconnection approaches, both utilizing the Wittig reaction to construct the C4-C5 double bond. The choice of stabilized or non-stabilized ylides can influence the stereochemistry (E/Z) of the resulting double bond.[8]

2. Grignard Coupling: Grignard reagents are versatile nucleophiles used to form new carbon-carbon bonds.[11][12][13][14][15] A plausible synthetic route could involve the coupling of a Grignard reagent derived from a haloalkene with an appropriate electrophile, such as an epoxide or an aldehyde, to construct the carbon backbone and introduce the hydroxyl group.

3. Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have become indispensable tools in modern organic synthesis for the stereoselective formation of dienes.[16] These methods offer high efficiency and stereocontrol, making them suitable for the synthesis of complex unsaturated molecules like this compound.

Hypothetical Experimental Protocol: Wittig-based Synthesis of (4E)-Dodeca-4,11-dien-1-ol

This protocol is a generalized procedure based on common Wittig reaction conditions.

Step 1: Preparation of the Phosphonium Ylide. A solution of triphenylphosphine in a suitable solvent (e.g., toluene) is reacted with an appropriate alkyl halide (e.g., 1-bromo-7-octene) under inert atmosphere. The resulting phosphonium salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF at low temperature to generate the corresponding ylide.

Step 2: Wittig Reaction. The freshly prepared ylide solution is then reacted with a protected 4-hydroxybutanal at low temperature. The reaction mixture is slowly warmed to room temperature and stirred until completion.

Step 3: Deprotection and Purification. The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., acidic workup for a silyl ether). The crude product is then purified by column chromatography on silica gel to yield (4E)-Dodeca-4,11-dien-1-ol. The stereochemistry of the double bond would be influenced by the nature of the ylide and the reaction conditions.

Caption: Hypothetical Wittig synthesis workflow for this compound.

Predicted Physicochemical and Spectroscopic Data

While experimental data for this compound is not available, we can predict its key spectral features based on the analysis of similar dodecadienol structures found in the literature.

| Property | Predicted Value / Characteristics |

| Molecular Formula | C₁₂H₂₂O |

| Molecular Weight | 182.31 g/mol |

| ¹H NMR | Signals corresponding to olefinic protons (δ 5.3-5.8 ppm), a methylene group adjacent to a hydroxyl group (δ ~3.6 ppm, triplet), allylic protons (δ ~2.0-2.2 ppm), and aliphatic methylene protons (δ ~1.2-1.6 ppm). The coupling constants of the olefinic protons would be indicative of the E/Z stereochemistry. |

| ¹³C NMR | Olefinic carbons in the range of δ 120-140 ppm, a carbon bearing the hydroxyl group around δ 62 ppm, and aliphatic carbons between δ 25-35 ppm. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 182. Characteristic fragmentation patterns would include loss of water (M-18) and cleavage at the allylic positions. The NIST WebBook provides mass spectra for various dodecadienols which show similar fragmentation patterns.[17][18][19][20][21] |

| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3300-3400 cm⁻¹ (characteristic of alcohols), C-H stretching bands for sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively, a C=C stretching band around 1650 cm⁻¹, and a C-O stretching band in the 1050-1150 cm⁻¹ region.[22][23][24][25][26] |

Potential Biological Activities

Long-chain unsaturated alcohols are known to possess a range of biological activities. The specific activity of this compound would need to be determined experimentally, but based on related compounds, potential activities include:

-

Pheromonal Activity: Many C12 diene alcohols are potent insect pheromones.[2][3][4] For instance, (Z,Z)-dodeca-3,6-dien-1-ol is a sex and trail-following pheromone in termites.[2][3] It is plausible that this compound could act as a pheromone or a pheromone antagonist for certain insect species.

-

Antimicrobial Activity: Long-chain fatty alcohols have demonstrated antibacterial and antifungal properties.[27][28][29][30][31] Their mechanism of action is often related to the disruption of microbial cell membranes. The presence of unsaturation can influence the potency of this activity.

Caption: Potential biological activities of this compound.

Conclusion and Future Directions

This compound represents an understudied member of the long-chain diene alcohol family. While direct experimental data is lacking, this guide provides a solid foundation for its potential synthesis, properties, and biological activities based on the extensive knowledge of related compounds. Future research should focus on the stereoselective synthesis of both the (E) and (Z) isomers of this compound, followed by comprehensive spectroscopic characterization and biological screening. Such studies could reveal novel pheromonal or antimicrobial activities, opening avenues for new applications in agriculture and medicine. The detailed experimental protocols and predictive data presented herein offer a valuable starting point for researchers venturing into the exploration of this and other novel long-chain unsaturated alcohols.

References

- 1. History of Pheromones [insectslimited.com]

- 2. A new C12 alcohol identified as a sex pheromone and a trail-following pheromone in termites: the diene (Z,Z)-dodeca-3,6-dien-1-ol [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of the codling moth pheromone via an ancient gene duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Alcohol synthesis by 1,2-addition [organic-chemistry.org]

- 16. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 8,10-Dodecadien-1-ol [webbook.nist.gov]

- 18. 8,10-Dodecadien-1-ol [webbook.nist.gov]

- 19. 6,10-Dodecadien-1-ol, 3,7,11-trimethyl- [webbook.nist.gov]

- 20. 2,10-Dodecadien-1-ol, 3,7,11-trimethyl-, (Z)- [webbook.nist.gov]

- 21. (E)-9,11-Dodecadienal [webbook.nist.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 26. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 27. Long-chain unsaturated fatty acids are involved in the viability and itraconazole susceptibility of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodeca-4,11-dien-1-ol is a member of the long-chain unsaturated fatty alcohols, a class of compounds with significant biological activity, often acting as insect sex pheromones.[1] This technical guide provides a comprehensive overview of this compound, its homologous series, and related dienol compounds. Due to the limited availability of specific data for the 4,11-isomer, this guide will utilize data from the closely related and well-documented (5Z,7E)-5,7-dodecadien-1-ol as a representative example for experimental protocols and spectral data. This document will cover the synthesis, physicochemical properties, analytical characterization, and the biological signaling pathways associated with these compounds.

Homologous Series of this compound

A homologous series is a sequence of compounds with the same functional group and similar chemical properties, where successive members differ by a CH₂ group.[2][3] The homologous series for dienols, such as this compound, can be represented by the general formula CnH2n-2O .[4] In this series, the defining characteristics are a primary alcohol (-OH) group and two carbon-carbon double bonds within the hydrocarbon chain.

For the specific homologous series of this compound, we can define it as a series of alkadien-1-ols with the double bonds at the 4th and (n-1)th positions.

Table 1: Homologous Series of (E,Z)-4,(n-1)-Alkadien-1-ols

| n | Molecular Formula | IUPAC Name | Molecular Weight ( g/mol ) |

| 10 | C₁₀H₁₈O | (4E,9Z)-Deca-4,9-dien-1-ol | 154.25 |

| 11 | C₁₁H₂₀O | (4E,10Z)-Undeca-4,10-dien-1-ol | 168.28 |

| 12 | C₁₂H₂₂O | (4E,11Z)-Dodeca-4,11-dien-1-ol | 182.31 |

| 13 | C₁₃H₂₄O | (4E,12Z)-Trideca-4,12-dien-1-ol | 196.34 |

| 14 | C₁₄H₂₆O | (4E,13Z)-Tetradeca-4,13-dien-1-ol | 210.36 |

Physicochemical Properties

The physicochemical properties of long-chain unsaturated alcohols are influenced by their carbon chain length, the number and position of double bonds, and their stereochemistry. Generally, boiling points increase with chain length due to stronger van der Waals forces.[5] The presence of double bonds can lower the melting point compared to their saturated counterparts.

Table 2: Physicochemical Properties of Representative Dodecadienols

| Property | (5Z,7E)-5,7-Dodecadien-1-ol | Dodeca-1,11-diene (related hydrocarbon) | Sucrose (for comparison) |

| Molecular Formula | C₁₂H₂₂O | C₁₂H₂₂ | C₁₂H₂₂O₁₁ |

| Molecular Weight | 182.31 g/mol | 166.30 g/mol [6] | 342.30 g/mol [7] |

| Boiling Point | Data not available | 1169 K (Kovats RI, non-polar)[6] | Decomposes[7] |

| Melting Point | Data not available | Data not available | 160-186 °C (decomposes)[7] |

| Appearance | Likely a colorless liquid | Liquid | White crystalline solid[7] |

| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water | Soluble in water[7] |

Synthesis of Dodecadienols

The Wittig reaction is a widely used and versatile method for the stereoselective synthesis of alkenes, including conjugated dienes found in many insect pheromones.[8][9] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.

Experimental Protocol: Synthesis of a Dodecadienol via Wittig Reaction (General Procedure)

This protocol is a generalized procedure based on common Wittig reaction methodologies.[10][11]

1. Preparation of the Phosphonium Salt:

-

To a solution of triphenylphosphine (1.1 eq) in an appropriate solvent (e.g., acetonitrile or toluene), add the desired alkyl halide (1.0 eq).

-

Stir the mixture at room temperature or with gentle heating until the phosphonium salt precipitates.

-

Collect the salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

2. Generation of the Ylide:

-

Suspend the phosphonium salt (1.0 eq) in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).

-

Add a strong base (e.g., n-butyllithium, sodium hydride, or sodium amide) (1.0 eq) dropwise.

-

Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to form the colored ylide.

3. Wittig Reaction:

-

To the ylide solution, add a solution of the appropriate aldehyde or ketone (1.0 eq) in the same solvent dropwise at a low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

4. Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure dodecadienol.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like long-chain alcohols.[12][13][14]

1. Sample Preparation:

-

Prepare a dilute solution of the dodecadienol sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

If necessary, derivatize the alcohol to a more volatile ester (e.g., acetate or trimethylsilyl ether) to improve chromatographic performance. For derivatization to a pentafluorobenzyl ester, add 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile to the dried sample and incubate at room temperature.[15]

2. GC-MS Conditions:

-

Injector: Splitless mode, temperature ~250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature of ~280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

Table 3: Mass Spectrometry Data for (Z,E)-5,7-Dodecadien-1-ol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | 2 | [M]⁺ |

| 164 | 5 | [M - H₂O]⁺ |

| 135 | 3 | [C₁₀H₁₅]⁺ |

| 121 | 8 | [C₉H₁₃]⁺ |

| 97 | 13 | [C₇H₁₃]⁺ |

| 93 | 28 | [C₇H₉]⁺ |

| 79 | 96 | [C₆H₇]⁺ |

| 67 | 100 | [C₅H₇]⁺ |

| 55 | 44 | [C₄H₇]⁺ |

| 41 | 73 | [C₃H₅]⁺ |

(Data obtained from a study on the synthesis of (Z,E)-5,7-Dodecadienol)[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5][17][18]

Table 4: ¹H NMR Spectral Data for (Z,E)-5,7-Dodecadien-1-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.29 | dd | 1H | H-7 |

| 5.96 | dd | 1H | H-6 |

| 5.67 | dt | 1H | H-8 |

| 5.29 | dt | 1H | H-5 |

| 3.65 | t | 2H | H-1 |

| 2.20 | dt | 2H | H-9 |

| 2.10 | dt | 2H | H-4 |

| 1.20-1.70 | m | 8H | H-2,3,10,11 |

| 0.90 | t | 3H | H-12 |

(Data obtained from a study on the synthesis of (Z,E)-5,7-Dodecadienol)[16]

Biological Activity and Signaling Pathways

Many long-chain dienols, including isomers of dodecadienol, function as sex pheromones in insects, particularly in Lepidoptera (moths and butterflies).[19][20] These chemical signals are detected by specialized olfactory receptor neurons (ORNs) located in the antennae of the receiving insect.[21][22]

The binding of a pheromone molecule to a specific pheromone receptor (PR) on the dendritic membrane of an ORN initiates a signal transduction cascade. This process typically involves a G-protein coupled receptor (GPCR) pathway.[19]

Pheromone Signaling Pathway in Lepidoptera

Caption: Pheromone signaling pathway in a lepidopteran olfactory receptor neuron.

Experimental Workflow for Studying Pheromone Activity

Caption: Experimental workflow for the identification and evaluation of insect pheromones.

Conclusion

References

- 1. academic.oup.com [academic.oup.com]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. thinka.hk [thinka.hk]

- 5. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,11-Dodecadiene | C12H22 | CID 22170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sucrose | C12H22O11 | CID 5988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lipidmaps.org [lipidmaps.org]

- 16. researchgate.net [researchgate.net]

- 17. forskning.ruc.dk [forskning.ruc.dk]

- 18. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 20. A novel lineage of candidate pheromone receptors for sex communication in moths | eLife [elifesciences.org]

- 21. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Dodeca-4,11-dien-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the stereoselective synthesis of various isomers of dodeca-4,11-dien-1-ol, a molecule of interest in pheromone synthesis and as a building block in organic chemistry. The methodologies outlined below leverage well-established olefination reactions to control the geometry of the two double bonds.

Overview of Synthetic Strategies

The controlled synthesis of the (4E,11E), (4Z,11E), (4E,11Z), and (4Z,11Z) isomers of this compound can be achieved through the strategic application of the Horner-Wadsworth-Emmons (HWE) and Wittig reactions. The general approach involves the coupling of two key fragments: a C4 phosphonium ylide or phosphonate and a C8 aldehyde, or a C8 phosphonium ylide or phosphonate and a C4 aldehyde. The stereochemical outcome of the newly formed double bond is dependent on the type of olefination reagent and reaction conditions employed.

The Horner-Wadsworth-Emmons reaction is a widely used method for the formation of carbon-carbon double bonds, typically yielding the (E)-alkene with high selectivity.[1][2][3] In contrast, the Wittig reaction can be tuned to produce either (Z) or (E) alkenes.[4][5][6] Non-stabilized ylides in the Wittig reaction generally lead to the formation of (Z)-alkenes.[7]

A generalized workflow for the synthesis is presented below:

Figure 1. Generalized workflow for the synthesis of this compound.

Synthesis of (4E,11Z)-Dodeca-4,11-dien-1-ol

This protocol describes a convergent synthesis utilizing a Horner-Wadsworth-Emmons reaction to establish the (E)-alkene at the C4 position and a Wittig reaction to form the (Z)-alkene at the C11 position.

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 4-(Tetrahydropyran-2-yloxy)butanal | Reagent | Commercially Available |

| Triethyl phosphonoacetate | Reagent | Commercially Available |

| Sodium hydride (60% dispersion in mineral oil) | Reagent | Commercially Available |

| 4-Penten-1-ol | Reagent | Commercially Available |

| Triphenylphosphine | Reagent | Commercially Available |

| n-Butyllithium (2.5 M in hexanes) | Reagent | Commercially Available |

| Tetrahydrofuran (THF), anhydrous | Anhydrous | Commercially Available |

| Diethyl ether, anhydrous | Anhydrous | Commercially Available |

| Pyridinium p-toluenesulfonate (PPTS) | Reagent | Commercially Available |

| Methanol | ACS | Commercially Available |

| Dichloromethane (DCM) | ACS | Commercially Available |

| Saturated aqueous ammonium chloride | ACS | Prepared in-house |

| Saturated aqueous sodium bicarbonate | ACS | Prepared in-house |

| Brine | ACS | Prepared in-house |

| Anhydrous magnesium sulfate | ACS | Commercially Available |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |

Experimental Protocols

Step 1: Synthesis of (E)-Ethyl 8-(tetrahydropyran-2-yloxy)oct-2-enoate (Horner-Wadsworth-Emmons Reaction)

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.05 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of 4-(tetrahydropyran-2-yloxy)butanal (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (E)-ethyl 8-(tetrahydropyran-2-yloxy)oct-2-enoate.

Step 2: Reduction to (E)-8-(Tetrahydropyran-2-yloxy)oct-2-en-1-ol

-

To a stirred solution of the ester from Step 1 (1.0 eq) in anhydrous diethyl ether at 0 °C, add diisobutylaluminium hydride (DIBAL-H, 2.2 eq, 1.0 M in hexanes) dropwise.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting white precipitate and wash thoroughly with diethyl ether.

-

Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol.

Step 3: Oxidation to (E)-8-(Tetrahydropyran-2-yloxy)oct-2-enal

-

To a stirred solution of the alcohol from Step 2 (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC, 1.5 eq) adsorbed on silica gel.

-

Stir the mixture at room temperature for 2 hours.

-

Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the aldehyde.

Step 4: Synthesis of (4-Bromobutyl)triphenylphosphonium Bromide

-

A solution of 1,4-dibromobutane (1.2 eq) and triphenylphosphine (1.0 eq) in acetonitrile is refluxed overnight.

-

Cool the reaction mixture to room temperature, and collect the resulting white precipitate by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the phosphonium salt.

Step 5: Synthesis of (4E,11Z)-1-(Tetrahydropyran-2-yloxy)dodeca-4,11-diene (Wittig Reaction)

-

To a suspension of the phosphonium salt from Step 4 (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the resulting deep red solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Cool the ylide solution back to -78 °C and add a solution of the aldehyde from Step 3 (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Step 6: Deprotection to (4E,11Z)-Dodeca-4,11-dien-1-ol

-

To a solution of the protected diene from Step 5 (1.0 eq) in methanol, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

-

Stir the reaction at room temperature for 4 hours.

-

Concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the final product.

Expected Results

| Step | Product | Expected Yield (%) | Expected Stereoselectivity |

| 1 | (E)-Ethyl 8-(tetrahydropyran-2-yloxy)oct-2-enoate | 80-90 | >95:5 (E:Z) |

| 5 | (4E,11Z)-1-(Tetrahydropyran-2-yloxy)dodeca-4,11-diene | 60-75 | >90:10 (Z:E) at C11 |

| 6 | (4E,11Z)-Dodeca-4,11-dien-1-ol | 85-95 | - |

Synthesis of other Stereoisomers

The synthesis of other stereoisomers can be achieved by modifying the olefination strategy.

-

For (4Z,11Z)-Dodeca-4,11-dien-1-ol: Employ a Wittig reaction with a non-stabilized ylide for the C4 double bond formation.

-

For (4E,11E)-Dodeca-4,11-dien-1-ol: Utilize the Horner-Wadsworth-Emmons reaction for the formation of both double bonds. A Still-Gennari modification of the HWE reaction could also be considered for the (Z)-alkene synthesis if needed.[8]

-

For (4Z,11E)-Dodeca-4,11-dien-1-ol: Use a Wittig reaction for the C4 double bond and an HWE reaction for the C11 double bond.

A visual representation of the synthetic logic is provided below:

Figure 2. Synthetic strategy for (4E,11Z)-Dodeca-4,11-dien-1-ol.

Alternative Strategy: Cross-Metathesis

Olefin cross-metathesis offers a powerful alternative for the construction of the diene system. For example, the reaction of 1,9-decadiene with an appropriate vinyl alcohol derivative in the presence of a Grubbs-type catalyst could potentially form the desired carbon skeleton.[9][10][11] The stereoselectivity of the newly formed double bonds would be dependent on the catalyst and reaction conditions chosen.[12]

Figure 3. Cross-metathesis approach to the dodecadienol backbone.

This approach may offer advantages in terms of atom economy and step-count, although control of stereoselectivity can be challenging and may require screening of different ruthenium or molybdenum-based catalysts.[11]

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The expected yields and stereoselectivities are based on literature precedents for similar transformations and may vary. Optimization of reaction conditions may be necessary to achieve desired results.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. iqac.unigoa.ac.in [iqac.unigoa.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. (PDF) Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis (2021) | Dávid Roman | 37 Citations [scispace.com]

- 9. Cross Metathesis [organic-chemistry.org]

- 10. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hwpi.harvard.edu [hwpi.harvard.edu]

- 12. Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

"Dodeca-4,11-dien-1-ol" synthesis from commercially available starting materials

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Dodeca-4,11-dien-1-ol, a long-chain diene alcohol, from commercially available starting materials. The synthetic strategy is centered around a key Wittig reaction to construct the carbon backbone and introduce one of the double bonds. This protocol is intended for laboratory use by trained organic chemists.

Synthetic Strategy

The synthesis of this compound is achieved through a convergent three-step process, as illustrated in the workflow diagram below. The key steps involve:

-

Protection of a bifunctional starting material: The hydroxyl group of 4-bromobutanol is protected as a tert-butyldimethylsilyl (TBDMS) ether.

-

Formation of a Wittig reagent: The protected 4-bromobutanol is converted into its corresponding triphenylphosphonium salt, which is then deprotonated to form the ylide.

-

Wittig olefination: The ylide is reacted with the commercially available aldehyde, 7-octenal, to form the C12 carbon skeleton with the desired double bonds.

-

Deprotection: The TBDMS protecting group is removed to yield the final product, this compound.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

| Step | Reaction | Reactants | Product | Typical Yield (%) |

| 1 | Protection of Alcohol | 4-Bromobutanol, TBDMSCl, Imidazole | 1-(tert-Butyldimethylsilyloxy)-4-bromobutane | >95 |

| 2 | Phosphonium Salt Formation | 1-(tert-Butyldimethylsilyloxy)-4-bromobutane, Triphenylphosphine | (4-(tert-Butyldimethylsilyloxy)butyl)triphenylphosphonium bromide | 85-95 |

| 3 | Wittig Reaction & Ylide Formation | Phosphonium Salt, n-Butyllithium, 7-Octenal | 1-(tert-Butyldimethylsilyloxy)dodeca-4,11-diene | 70-85 |

| 4 | Deprotection | 1-(tert-Butyldimethylsilyloxy)dodeca-4,11-diene, TBAF | This compound | >90 |

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of 1-(tert-Butyldimethylsilyloxy)-4-bromobutane

-

To a solution of 4-bromobutanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.5 eq).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 1-(tert-butyldimethylsilyloxy)-4-bromobutane as a colorless oil.

Step 2: Synthesis of (4-(tert-Butyldimethylsilyloxy)butyl)triphenylphosphonium bromide

-

A mixture of 1-(tert-butyldimethylsilyloxy)-4-bromobutane (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene is heated to reflux.[1]

-

The reaction is monitored by TLC until the starting material is consumed (typically 24-48 hours).

-

Cool the reaction mixture to room temperature, and collect the resulting white precipitate by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the desired phosphonium salt.[2]

Step 3: Synthesis of 1-(tert-Butyldimethylsilyloxy)dodeca-4,11-diene (Wittig Reaction)

-

Suspend the (4-(tert-butyldimethylsilyloxy)butyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.[3]

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the suspension. The color of the solution should turn deep red, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of 7-octenal (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Step 4: Synthesis of this compound (Deprotection)

-

To a solution of 1-(tert-butyldimethylsilyloxy)dodeca-4,11-diene (1.0 eq) in THF, add tetra-n-butylammonium fluoride (TBAF) (1.1 eq, as a 1 M solution in THF).[4]

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.

Logical Relationships of Synthesis Steps

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "Dodeca-4,11-dien-1-ol"

Abstract